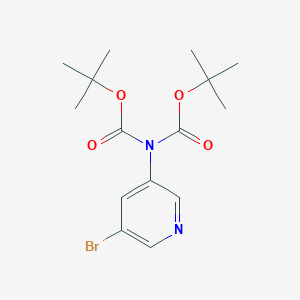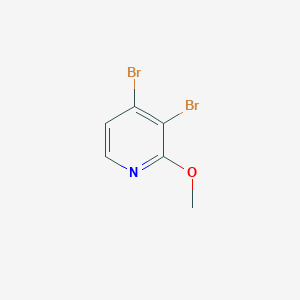
5,7-diethyl-1H-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-diethyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family
Analyse Chemischer Reaktionen
5,7-diethyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As potential therapeutic agents due to their biological activities.
Materials Science: For their unique electronic and optical properties.
Chemical Biology: As probes or tools for studying biological processes.
Wirkmechanismus
The exact mechanism of action for 5,7-diethyl-1H-1,8-naphthyridin-2-one is not well-defined. similar compounds often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
5,7-diethyl-1H-1,8-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
- 5,7-dimethyl-1,8-naphthyridin-2(1H)-one
- 5,7-diethyl-1,8-naphthyridin-2-ylamine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5,7-diethyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8-7-9(4-2)13-12-10(8)5-6-11(15)14-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
XKHYYSYKMYWRMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC2=C1C=CC(=O)N2)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)









